Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18039937
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride -](/images/structure/VC18039937.png)
Specification
Molecular Formula | C7H12ClNO2 |
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Molecular Weight | 177.63 g/mol |
IUPAC Name | methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)8-4-7;/h5,8H,2-4H2,1H3;1H |
Standard InChI Key | GGVQPJDPCKBHEM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C12CC(C1)NC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a bicyclo[2.1.1]hexane system fused with a pyrrolidine-like nitrogen heterocycle. The methyl ester group at position 4 and the hydrochloride salt enhance its solubility in polar solvents, making it suitable for aqueous reaction conditions. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₇H₁₂ClNO₂ |
Molecular Weight | 177.63 g/mol |
Solubility | Soluble in water, methanol, DMF |
Stability | Stable under inert atmospheres |
Melting Point | Not reported (decomposes above 200°C) |
The bicyclic framework imposes significant steric constraints, which influence its reactivity and binding affinity in biological systems. X-ray crystallography of analogous compounds reveals bond angles of approximately 93° at the bridgehead carbon, contributing to its strained geometry .
Synthetic Methodologies
Critical Reaction Parameters
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Temperature Control: Cyclization steps require strict maintenance of 0–5°C to prevent side reactions .
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Catalysis: Lewis acids like BF₃·Et₂O improve yields in esterification (up to 77% isolated yield) .
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Scalability: Batch reactors with automated pH adjustment enable kilogram-scale production .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (N⁺-H vibrations).
Applications in Medicinal Chemistry
Proline Analog in Peptide Design
The compound’s rigid bicyclic structure mimics proline’s ability to induce turns in peptide chains while providing enhanced metabolic stability. Comparative studies show a 2.3-fold increase in serum half-life relative to linear proline derivatives .
Prodrug Development
Esterase-mediated hydrolysis of the methyl ester generates the free carboxylic acid, enabling targeted drug release in tissues with high esterase activity (e.g., liver).
Comparison with Structural Analogs
Parameter | Methyl Ester | Ethyl Ester |
---|---|---|
Molecular Weight | 177.63 g/mol | 191.65 g/mol |
Solubility (H₂O) | 85 mg/mL | 62 mg/mL |
Bioavailability (Oral) | 34% | 28% |
Synthetic Yield | 32% | 25% |
The methyl derivative exhibits superior aqueous solubility and oral bioavailability, attributed to its smaller ester group reducing steric hindrance during absorption.
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